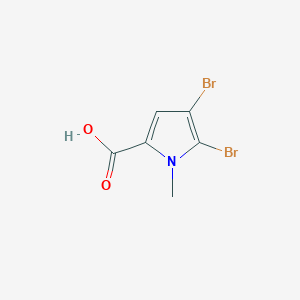

4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4,5-dibromo-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO2/c1-9-4(6(10)11)2-3(7)5(9)8/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZAXVWIMCAEERV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=C1Br)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512521 | |

| Record name | 4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66067-06-9 | |

| Record name | 4,5-Dibromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid, a halogenated heterocyclic compound of significant interest to the pharmaceutical and organic synthesis sectors. This document details the molecule's structural and physicochemical properties, provides a robust, field-tested protocol for its synthesis and purification, and explores its critical role as a versatile building block in medicinal chemistry. Particular emphasis is placed on its application in the development of novel antibacterial agents targeting DNA gyrase. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: A Scaffold of Significance

Halogenated pyrroles represent a privileged scaffold in chemical biology and drug discovery. Nature has consistently utilized this motif, with a diverse array of bromopyrrole alkaloids having been isolated from marine sponges of the genera Agelas and Axinella, among others. These natural products exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.

This compound (and its close analog, 4,5-dibromo-1H-pyrrole-2-carboxylic acid) is a cornerstone of this chemical class. While the unmethylated version is a known marine natural product, the N-methylated derivative offers distinct physicochemical properties and synthetic handles, making it a highly valuable intermediate. Its primary application lies in its role as a key structural component in the synthesis of pyrrolamide-based inhibitors of bacterial DNA gyrase, a validated and essential target for antibacterial drugs. The dibromo substitution pattern is crucial for potent biological activity, providing a key interaction point within the ATP-binding pocket of the enzyme. This guide serves to consolidate the critical technical information required to synthesize, characterize, and effectively utilize this powerful synthetic intermediate.

Physicochemical Properties & Structural Elucidation

The precise characterization of a synthetic building block is fundamental to its successful application. This section outlines the key identifiers and structural features of this compound.

Compound Identification

A summary of the key properties for the title compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 66067-06-9 | [1] |

| Molecular Formula | C₆H₅Br₂NO₂ | [2] |

| Molecular Weight | 282.92 g/mol | [2] |

| Canonical SMILES | CN1C(=C(C=C1Br)Br)C(=O)O | N/A |

Chemical Structure

The chemical structure, featuring a five-membered pyrrole ring with bromine atoms at positions 4 and 5, a methyl group on the nitrogen (position 1), and a carboxylic acid at position 2, is critical to its function.

Caption: Chemical structure of the title compound.

Spectroscopic Data (Predicted)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| COOH | 11.0 - 13.0 | Broad Singlet | Position is concentration and solvent dependent; exchanges with D₂O.[3] |

| H-3 (Pyrrole) | 6.8 - 7.2 | Singlet | The lone aromatic proton on the electron-rich pyrrole ring. |

| N-CH₃ | 3.8 - 4.1 | Singlet | N-methyl group, deshielded by the aromatic ring and adjacent to the nitrogen heteroatom. |

| ¹³C NMR | |||

| C=O | 160 - 165 | Singlet | Carboxylic acid carbonyl carbon.[4][5] |

| C-2 | 125 - 130 | Singlet | Carbon bearing the carboxylic acid group. |

| C-3 | 112 - 118 | Singlet | Carbon bearing the single proton. |

| C-4 | 100 - 105 | Singlet | Bromine-substituted carbon, shifted upfield due to heavy atom effect. |

| C-5 | 105 - 110 | Singlet | Bromine-substituted carbon. |

| N-CH₃ | 35 - 40 | Singlet | N-methyl carbon. |

Rationale for Predictions: The single aromatic proton (H-3) is expected to appear as a singlet. The N-methyl protons will also be a singlet, shifted downfield due to the direct attachment to the nitrogen of the aromatic system. The carboxylic acid proton will be a broad singlet at a characteristic downfield position.[3][6] For ¹³C NMR, the carbons attached to the electronegative bromine atoms (C-4, C-5) are expected to be in the 100-110 ppm range, while the other ring carbons will be further downfield. The carboxylic acid and N-methyl carbons will appear in their typical regions.[7][8]

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via the electrophilic bromination of its direct precursor, 1-methyl-1H-pyrrole-2-carboxylic acid. This precursor is commercially available. The use of N-Bromosuccinimide (NBS) as the brominating agent offers high selectivity for the electron-rich positions of the pyrrole ring and provides a safer, more manageable alternative to elemental bromine.[9][10]

Synthetic Workflow

The overall transformation involves the regioselective substitution of two hydrogen atoms on the pyrrole ring with bromine atoms using NBS in a suitable solvent.

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

1-Methyl-1H-pyrrole-2-carboxylic acid (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Saturated Sodium Thiosulfate solution

-

Hydrochloric Acid (1 M)

-

Ethanol

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 10 mL per gram of starting material). Cool the solution to 0°C in an ice bath.

-

Causality: Using an anhydrous polar aprotic solvent like DMF ensures solubility of the starting material and facilitates the electrophilic substitution mechanism. Cooling to 0°C helps to control the exothermic nature of the bromination and minimize side reactions.[11]

-

-

Addition of Brominating Agent: To the stirred, cooled solution, add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes. Ensure the temperature does not rise above 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Allowing the reaction to warm to room temperature ensures it proceeds to completion. Analytical monitoring is critical to confirm the consumption of the starting material.

-

-

Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold deionized water (10x the volume of DMF). This will cause the product to precipitate.

-

Stir the resulting slurry for 30 minutes. If the solution has a yellow/orange color from excess bromine, add saturated sodium thiosulfate solution dropwise until the color dissipates.

-

Causality: Quenching with water precipitates the organic product, which has low aqueous solubility. Sodium thiosulfate is a reducing agent that neutralizes any unreacted NBS or free bromine.

-

-

Acidify the slurry to pH 2-3 with 1 M HCl to ensure the carboxylic acid is fully protonated and insoluble.

-

Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound as a solid.

-

Causality: Recrystallization is a robust method for purifying solid crystalline compounds, removing any remaining starting materials or monosubstituted byproducts.

-

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a scaffold for creating potent enzyme inhibitors. The carboxylic acid functional group serves as a convenient handle for amide bond formation, enabling its conjugation to various amine-containing fragments to explore structure-activity relationships (SAR).

Core Component of DNA Gyrase Inhibitors

Bacterial DNA gyrase is an essential type II topoisomerase that controls DNA topology and is required for DNA replication and transcription.[13][14] Its ATP-binding site, located on the GyrB subunit, is a prime target for antibacterial drug development. Pyrrolamides, a class of compounds featuring the 4,5-dibromopyrrole scaffold, are potent competitive inhibitors of the GyrB ATPase activity.[13]

The 4,5-dibromo-1H-pyrrole-2-carboxamide moiety is crucial for this inhibitory activity. X-ray crystallography studies have shown that this fragment binds deep within the ATP-binding pocket. The amide N-H and one of the bromine atoms form critical hydrogen bonds with conserved water molecules and key amino acid residues, such as Asp73 (numbering for E. coli GyrB). The second bromine atom engages in halogen bonding or favorable hydrophobic interactions, anchoring the inhibitor in the active site and preventing ATP from binding.

Caption: Competitive inhibition of DNA Gyrase by pyrrolamides.

Numerous studies have demonstrated that coupling 4,5-dibromo-1H-pyrrole-2-carboxylic acid with different amine fragments can produce inhibitors with IC₅₀ values in the low nanomolar range against E. coli DNA gyrase.[14] This synthetic flexibility makes the title compound an invaluable tool for developing new antibiotics to combat the growing threat of antimicrobial resistance.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that bridges the gap between natural product chemistry and modern medicinal chemistry. Its robust synthesis, well-defined structure, and proven utility in the creation of potent DNA gyrase inhibitors underscore its importance. This guide provides the foundational knowledge and practical protocols necessary for researchers to harness the potential of this versatile molecule in the ongoing quest for novel therapeutics.

References

- 1. 66067-06-9|this compound|BLD Pharm [bldpharm.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. compoundchem.com [compoundchem.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Bromination - Common Conditions [commonorganicchemistry.com]

- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 13. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New N -phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04802D [pubs.rsc.org]

The Multifaceted Biological Activities of Brominated Pyrrole Carboxylic Acids: A Technical Guide for Researchers

Introduction: Nature's Halogenated Arsenal from the Sea

Marine sponges, prolific producers of chemically diverse secondary metabolites, are a significant source of brominated pyrrole alkaloids.[1][2] These compounds, characterized by a pyrrole ring system variously substituted with bromine atoms, represent a fascinating area of natural product chemistry with a broad spectrum of biological activities.[1][3] Among this extensive family, brominated pyrrole carboxylic acids have emerged as molecules of significant interest to the scientific community due to their potent and varied bioactivities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[4][5]

The degree and position of bromine substitution on the pyrrole ring, coupled with the presence of the carboxylic acid moiety, are crucial determinants of their biological function.[6] This guide provides an in-depth exploration of the known biological activities of brominated pyrrole carboxylic acids, detailed experimental protocols for their evaluation, and an overview of their mechanisms of action, designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising class of natural products.

Part 1: A Spectrum of Biological Activities

Brominated pyrrole carboxylic acids exhibit a remarkable range of biological effects, making them attractive candidates for further investigation in drug discovery programs.

Antimicrobial and Antifungal Activity

A significant body of research has highlighted the potent antibacterial and antifungal properties of brominated pyrrole derivatives.[7][8] The introduction of bromine atoms onto the pyrrole scaffold often enhances antimicrobial efficacy.[8] For instance, derivatives of pyrrole-2-carboxylic acid have demonstrated significant activity against a range of bacterial and fungal pathogens.[7][9]

Mechanism of Action: While the precise mechanisms are still under investigation for many compounds, it is believed that brominated pyrroles can disrupt microbial membranes, interfere with essential enzymatic processes, or inhibit biofilm formation.[6][10] Some pyrrole derivatives have been shown to affect DNA synthesis, suggesting a multi-target mode of action.[9]

Anticancer (Cytotoxic) Activity

The cytotoxicity of brominated pyrrole compounds against various cancer cell lines is a particularly promising area of research.[5][11] Several studies have reported the potent, submicromolar IC50 values of halogenated pyrroles, indicating their potential as lead compounds for the development of novel anticancer agents.[5][11] The cytotoxic effects are often linked to the induction of apoptosis and cell cycle arrest.[12]

Mechanism of Action: Modulation of Intracellular Calcium Signaling

One of the intriguing mechanisms of action for some brominated pyrrole alkaloids involves the modulation of intracellular calcium (Ca²⁺) signaling pathways.[13][14] Calcium ions are ubiquitous second messengers that regulate a vast array of cellular processes, including proliferation, apoptosis, and gene transcription.[15][16] Certain brominated pyrrole compounds have been shown to reduce depolarization-induced cellular calcium elevation.[13] This interference with calcium homeostasis can trigger downstream signaling cascades that lead to apoptosis in cancer cells. The precise molecular targets within the calcium signaling pathway, such as specific ion channels or receptors, are areas of active investigation.[14][17]

Anti-Biofilm Activity

Bacterial biofilms are notoriously resistant to conventional antibiotics, posing a significant challenge in clinical and industrial settings.[6][18] Several brominated pyrrole alkaloids have demonstrated the ability to inhibit biofilm formation by various pathogenic bacteria, including Escherichia coli.[6][18] This activity is particularly valuable as it may offer a strategy to combat chronic and persistent infections.

Mechanism of Action: The anti-biofilm activity of these compounds is often attributed to the disruption of quorum sensing pathways, which are crucial for bacterial communication and biofilm development.[10] By interfering with these signaling systems, brominated pyrroles can prevent the initial attachment of bacteria to surfaces and the subsequent maturation of the biofilm matrix.

Enzyme Inhibition

Brominated pyrrole carboxylic acids have also been identified as inhibitors of various enzymes, highlighting their potential for targeted therapeutic interventions.[4][19] The specificity and potency of inhibition are dependent on the structure of the pyrrole derivative and the target enzyme.

Examples of Targeted Enzymes:

-

Kinases: Certain pyrrole derivatives have shown inhibitory activity against protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.[20]

-

Enoyl-Acyl Carrier Protein Reductase (ENR): This enzyme is essential for fatty acid synthesis in bacteria and is a validated target for antibacterial drug discovery.[7]

-

Cystathionine γ-Lyase: Inhibition of this bacterial enzyme has been explored as a strategy to potentiate the effects of existing antibiotics.[21]

Part 2: Quantitative Bioactivity Data

The following tables summarize some of the reported in vitro bioactivity data for brominated pyrrole carboxylic acids and related derivatives. It is important to note that activity can vary significantly depending on the specific compound, the biological target, and the assay conditions.

Table 1: Antibacterial and Antifungal Activity (MIC in µg/mL)

| Compound/Derivative Class | Target Organism | MIC (µg/mL) | Reference(s) |

| Pyrrole-2-carboxylate derivative | Mycobacterium tuberculosis H37Rv | 0.7 | [7] |

| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | [7] |

| 4-phenylpyrrole-2-carboxamides | Escherichia coli, Pseudomonas aeruginosa | 6.05 | |

| 4-phenylpyrrole-2-carboxamides | Klebsiella pneumoniae | 6.25 | |

| Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates | Candida albicans | 0.4 - 12.5 | [1] |

| 5-butyl-2-pyridine carboxylic acid | Gram-positive bacteria | 0.069 - 1.12 | [3] |

| 5-butyl-2-pyridine carboxylic acid | Gram-negative bacteria | 8.925 - 17.85 | [3] |

Table 2: Anticancer Activity (IC50 in µM)

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Marinopyrrole B | HCT-116 (Colon) | 9.0 | [11] |

| Marinopyrrole C | HCT-116 (Colon) | 0.39 | [11] |

| Pyrrolomycin C | HCT-116 (Colon) | 0.8 | [11] |

| Pyrrolomycin C | MCF7 (Breast) | 1.5 | [11] |

| Pyrrolomycin F-series | HCT-116, MCF7 | 0.35 - 1.21 | [11] |

| 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives | Various tumor cell lines | Potent activity | [20] |

Table 3: Anti-Biofilm and Enzyme Inhibition Activity (IC50)

| Compound/Derivative Class | Activity | IC50 | Reference(s) |

| Dibromoisophakellin | E. coli biofilm inhibition | 50.9 µg/mL | [6] |

| Dibromophakellin | E. coli biofilm inhibition | 31.3 µg/mL | [6] |

| Pyrrolizine-based carboxylic acids | COX-2 Inhibition | 9.03 - 82.57 mM | |

| Naphthyl-substituted pyrrole carboxylic acids | Bacterial Cystathionine γ-Lyase Inhibition | Varies | [21] |

Part 3: Experimental Protocols

The following section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activities of brominated pyrrole carboxylic acids.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Brominated pyrrole carboxylic acid stock solution (in a suitable solvent like DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Positive control (microorganism in broth without compound)

-

Negative control (broth only)

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the brominated pyrrole carboxylic acid stock solution across the wells of the 96-well plate using the appropriate broth medium.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Prepare positive control wells containing the microbial inoculum and broth, and negative control wells containing only broth.

-

Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading Results: After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits microbial growth (i.e., the first clear well). Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Protocol for Cytotoxicity Assessment - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Sterile 96-well cell culture plates

-

Brominated pyrrole carboxylic acid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the brominated pyrrole carboxylic acid in complete culture medium and add them to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol for Biofilm Inhibition Assay - Crystal Violet Method

This assay quantifies the total biomass of a biofilm, providing a measure of the inhibitory effect of a compound on biofilm formation.

Materials:

-

Bacterial strain known to form biofilms

-

Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

-

Sterile 96-well flat-bottom microtiter plates

-

Brominated pyrrole carboxylic acid stock solution

-

Phosphate-buffered saline (PBS)

-

Methanol

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

Procedure:

-

Biofilm Formation: In a 96-well plate, add the bacterial suspension and serial dilutions of the brominated pyrrole carboxylic acid. Include a positive control (bacteria without compound) and a negative control (medium only).

-

Incubation: Incubate the plate for 24-48 hours at a temperature conducive to biofilm formation (e.g., 37°C).

-

Washing: After incubation, carefully discard the medium and wash the wells gently with PBS to remove planktonic cells, leaving the attached biofilm.

-

Fixation: Add methanol to each well to fix the biofilm and let it air dry.

-

Staining: Add 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

-

Solubilization: Add 30% acetic acid to each well to dissolve the stain bound to the biofilm.

-

Absorbance Measurement: Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of biofilm inhibition compared to the positive control and determine the IC50 value for biofilm inhibition.

Conclusion

Brominated pyrrole carboxylic acids represent a compelling class of marine natural products with a diverse and potent array of biological activities. Their demonstrated antimicrobial, anticancer, anti-biofilm, and enzyme-inhibiting properties underscore their potential as scaffolds for the development of new therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into these fascinating molecules. As our understanding of their structure-activity relationships and mechanisms of action deepens, so too will our ability to harness their therapeutic potential for the benefit of human health.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkaloids modulate motility, biofilm formation and antibiotic susceptibility of uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives [mdpi.com]

- 12. Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria [ouci.dntb.gov.ua]

- 13. l-ornithine activates Ca2+ signaling to exert its protective function on human proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological potentiators of the calcium signaling cascade identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Designing calcium release channel inhibitors with enhanced electron donor properties: stabilizing the closed state of ryanodine receptor type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators—Inhibitors of Bacterial Cystathionine γ-Lyase [mdpi.com]

- 20. biomedres.us [biomedres.us]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid Derivatives: Synthesis, Derivatization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug development. Drawing from established synthetic methodologies and pharmacological studies, this document is intended for researchers, scientists, and professionals in the field, offering field-proven insights into the synthesis, functionalization, and biological evaluation of this important chemical scaffold.

Introduction: The Significance of the Bromopyrrole Scaffold

Pyrrole-containing compounds are ubiquitous in nature and medicine, forming the core of vital biomolecules and a wide array of therapeutic agents.[1][2][3] The introduction of bromine atoms to the pyrrole ring, a common feature in marine natural products, often imparts potent and diverse biological activities.[4] Marine sponges of the genus Agelas are a particularly rich source of these bromopyrrole alkaloids, which have demonstrated a range of effects including antimicrobial, anti-inflammatory, and anticancer properties.[4]

The this compound core represents a key building block for the development of novel therapeutic agents. The carboxylic acid functionality serves as a versatile handle for the synthesis of a wide range of derivatives, such as amides and esters, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will delve into the practical synthesis of this core scaffold, explore its derivatization, and discuss the known biological activities of its derivatives, with a focus on their potential as antibacterial and anticancer agents.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through a logical, multi-step sequence starting from commercially available precursors. The following protocol is a robust and validated pathway for obtaining the target molecule.

Synthetic Pathway Overview

The synthesis proceeds in three main stages: N-methylation of a pyrrole ester, followed by dibromination of the electron-rich pyrrole ring, and concluding with the hydrolysis of the ester to yield the desired carboxylic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 1-methyl-1H-pyrrole-2-carboxylate

-

Materials: Methyl 1H-pyrrole-2-carboxylate, Sodium hydride (60% dispersion in mineral oil), Methyl iodide, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 1-methyl-1H-pyrrole-2-carboxylate.

-

Step 2: Synthesis of Methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate

-

Materials: Methyl 1-methyl-1H-pyrrole-2-carboxylate, N-Bromosuccinimide (NBS), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere.

-

Add N-bromosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate. Further purification can be achieved by recrystallization.

-

Step 3: Synthesis of this compound

-

Materials: Methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

-

Procedure:

-

To a solution of methyl 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylate (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide (3.0 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.

-

The resulting precipitate is the desired carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Derivatization Strategies

The carboxylic acid functionality of the core scaffold is a gateway to a vast chemical space of derivatives, primarily through the formation of amides and esters.

Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, and several reliable methods can be employed to couple this compound with a diverse range of primary and secondary amines.

Caption: General scheme for amide synthesis from the core carboxylic acid.

Detailed Experimental Protocol for Amide Coupling (HATU-mediated):

-

Materials: this compound, desired amine, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF.

-

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

-

Ester Synthesis

Esterification provides another avenue for modifying the properties of the core scaffold.

Detailed Experimental Protocol for Esterification (Fisher-Speier):

-

Materials: this compound, desired alcohol (in excess), Sulfuric acid (catalytic amount).

-

Procedure:

-

Suspend this compound (1.0 equivalent) in the desired alcohol (used as solvent).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the reaction mixture to reflux and stir for 4-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Biological Activities and Therapeutic Potential

Derivatives of 4,5-dibromopyrrole-2-carboxylic acid have shown significant promise in several therapeutic areas, most notably as antibacterial and anticancer agents.

Antibacterial Activity: Targeting DNA Gyrase

A key molecular target for many antibacterial agents is DNA gyrase, an essential bacterial enzyme that controls the topological state of DNA during replication. Several 4,5-dibromo-1H-pyrrole-2-carboxamide derivatives have been synthesized and evaluated as inhibitors of E. coli DNA gyrase.

| Compound Class | Target | IC50 (µM) | Reference |

| 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives | E. coli DNA gyrase | 0.891 - 10.4 |

Mechanism of Action: DNA Gyrase Inhibition

The 4,5-dibromopyrrole core appears to be crucial for binding to the ATP-binding site of the GyrB subunit of DNA gyrase. This binding event prevents the enzyme from carrying out its essential function of introducing negative supercoils into DNA, ultimately leading to the inhibition of DNA replication and bacterial cell death.

Caption: Proposed mechanism of action for antibacterial 4,5-dibromopyrrole derivatives.

Anticancer Activity

The anticancer potential of bromopyrrole derivatives is an active area of research. While specific data for derivatives of this compound is emerging, related compounds have shown cytotoxic effects against various cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standard method for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines.

-

Materials: Cancer cell lines, complete culture medium, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Conclusion and Future Directions

The this compound scaffold is a valuable platform for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its carboxylic acid group for derivatization make it an attractive starting point for medicinal chemistry campaigns. The demonstrated activity of its derivatives as DNA gyrase inhibitors highlights its potential in the fight against bacterial infections. Further exploration of the anticancer properties of a wider range of derivatives is warranted, along with investigations into their mechanisms of action. This in-depth technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this promising class of compounds.

References

- 1. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3] Among the vast diversity of pyrrole derivatives, halogenated pyrroles, particularly those bearing bromine atoms, have garnered significant attention for their potent and often novel mechanisms of action. This technical guide delves into the pivotal role of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid , a key synthetic intermediate and a structural motif of significant interest in the design and development of next-generation therapeutic agents. We will explore its synthesis, chemical properties, and, most importantly, its application as a foundational building block in the creation of potent bioactive compounds, with a particular focus on its contribution to the field of antibacterial drug discovery.

Introduction: The Significance of Bromopyrrole Alkaloids

Nature, particularly the marine environment, is a prolific source of structurally unique and biologically active secondary metabolites. Marine sponges of the order Agelasida, for instance, produce a class of brominated pyrrole alkaloids, such as oroidin and sceptrin, which exhibit a remarkable array of biological activities, including antibacterial, antifungal, and antibiofilm properties.[4][5] These natural products have inspired the synthesis of a multitude of analogs, with researchers aiming to capture and enhance their therapeutic potential. The 4,5-dibromo-1H-pyrrole-2-carboxylic acid scaffold is a recurring and essential feature in many of these natural and synthetic compounds, underscoring its importance as a pharmacophore.[1][4] The N-methylation to form This compound offers a strategic modification to fine-tune the physicochemical and pharmacokinetic properties of the resulting drug candidates.

Synthesis and Chemical Profile

The synthetic accessibility of This compound and its derivatives is crucial for its widespread use in drug discovery programs. The general synthetic strategy often involves the bromination of a suitable pyrrole-2-carboxylic acid precursor, followed by N-methylation.

Illustrative Synthetic Pathway

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid | TargetMol [targetmol.com]

- 5. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrole Scaffold: A Cornerstone in the Discovery of Bioactive Molecules

An In-depth Technical Guide for Drug Development Professionals

The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents one of the most significant structural motifs in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products and clinically successful synthetic drugs underscores its status as a "privileged scaffold."[3] The unique electronic properties of the pyrrole ring, combined with its ability to serve as a versatile synthetic building block, make it a focal point in the search for novel therapeutics across diverse disease areas, including oncology, infectious diseases, and inflammation.[4][5][6]

This guide provides a comprehensive overview of the discovery of bioactive molecules containing the pyrrole scaffold, designed for researchers and drug development scientists. We will explore the journey from initial sourcing in nature and the lab, through screening and validation, to the optimization of lead compounds, grounding our discussion in field-proven insights and detailed experimental methodologies.

Section 1: Sourcing the Scaffold: Nature's Blueprint and Synthetic Ingenuity

The initial phase of any discovery program is acquiring a diverse set of molecules for screening. For the pyrrole scaffold, this is a tale of two paths: isolation from natural sources and targeted chemical synthesis.

The Natural Reservoir: Mining Terrestrial and Marine Biodiversity

Nature is a master chemist, and organisms from bacteria to marine sponges have evolved to produce a rich diversity of pyrrole-containing secondary metabolites with potent biological activities.[7][8] These natural products often serve as the direct inspiration or starting point for drug development programs.[9] Marine environments, in particular, have proven to be a largely untapped source of unique pyrrole alkaloids.[8][10]

One of the most prominent families of pyrrole-containing natural products is the prodiginines , a class of tripyrrole red pigments produced by bacteria such as Serratia marcescens and marine Pseudoalteromonas species.[11][12] These compounds are renowned for their broad spectrum of bioactivities, including anticancer, immunosuppressive, and antimicrobial effects.[13][14][15] Another key class are the marinopyrroles , isolated from marine-derived Streptomyces, which exhibit potent antibiotic activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[16][17]

Table 1: Representative Bioactive Pyrrole Natural Products

| Compound Class | Example | Natural Source | Key Bioactivities |

| Prodiginines | Prodigiosin | Serratia marcescens | Anticancer, Immunosuppressive, Antimicrobial[13][14] |

| Lamellarins | Lamellarin O | Marine Ascidians | Cytotoxic, Multidrug Resistance (MDR) Reversal[8] |

| Marinopyrroles | Marinopyrrole A | Marine Streptomyces sp. | Antibacterial (MRSA), Anticancer (Mcl-1 inhibitor)[16][17] |

| Agelastatins | Agelastatin A | Marine Sponge (Agelas sp.) | Potent Anticancer Agent[8] |

The causality behind exploring natural products is clear: millions of years of evolution have optimized these molecules for biological interactions. Their complex, often stereochemically rich structures provide chemical diversity that is difficult to replicate synthetically, offering novel pharmacophores for drug discovery.[16]

The Synthetic Toolbox: Building Libraries for Screening

While nature provides inspiration, chemical synthesis provides the scalability and structural flexibility required for modern drug discovery. Synthetic strategies allow for the systematic modification of the pyrrole core to conduct structure-activity relationship (SAR) studies and optimize properties like potency, selectivity, and pharmacokinetics.[6]

Several classic reactions have become staples for constructing pyrrole rings, chosen for their reliability and tolerance of diverse functional groups.

-

Paal-Knorr Synthesis: This is a straightforward and high-yielding condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. Its primary advantage is the direct formation of the pyrrole ring from readily available starting materials.[18]

-

Hantzsch Pyrrole Synthesis: This method involves the reaction of an α-haloketone with a β-ketoester and an amine. It is exceptionally well-suited for combinatorial and solid-phase synthesis, enabling the rapid generation of large, diverse libraries of pyrrole derivatives for high-throughput screening.[3][18] The ability to use structurally diverse primary amines and α-bromoketones allows for easy access to a vast chemical space.[3]

-

Multicomponent Reactions (MCRs): Modern synthetic chemistry increasingly favors MCRs, where three or more reactants combine in a single pot to form the final product. These reactions are highly efficient and atom-economical, ideal for generating molecular complexity quickly.[19][20][21]

The choice of synthetic route is dictated by the desired substitution pattern and the overall goal. For generating a large, unbiased library for initial screening, a robust and versatile method like the Hantzsch synthesis on a solid support is often preferred. For targeted synthesis of a specific analog during lead optimization, a more convergent approach might be chosen.

Caption: Logic for choosing a pyrrole synthesis method based on the drug discovery stage.

Section 2: The Discovery Workflow: From Library to Lead Compound

With a collection of pyrrole-containing molecules, the next step is to identify which, if any, possess the desired biological activity. This involves a systematic process of screening, hit validation, and iterative optimization.

High-Throughput Screening (HTS)

HTS is the engine of modern drug discovery, allowing for the rapid assessment of thousands of compounds in a miniaturized, automated format. For pyrrole libraries, a common starting point is to screen for anti-proliferative activity against cancer cell lines.

This protocol is a self-validating system for identifying compounds that inhibit cancer cell proliferation. The inclusion of positive and negative controls is critical for data integrity.

Objective: To identify pyrrole derivatives from a synthetic library that exhibit cytotoxic or cytostatic effects against a human cancer cell line (e.g., A549 lung carcinoma).

Principle: The Alamar Blue (Resazurin) assay measures cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence intensity indicates a reduction in cell viability.

Materials:

-

A549 cells

-

Complete growth medium (e.g., F-12K Medium + 10% FBS)

-

Pyrrole compound library (dissolved in DMSO at 10 mM)

-

Doxorubicin (Positive Control, 10 mM in DMSO)

-

DMSO (Vehicle Control)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette, automated liquid handler (optional)

-

Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count A549 cells.

-

Dilute cells in complete medium to a concentration of 5 x 10⁴ cells/mL.

-

Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Causality: This cell density is optimized to ensure cells are in the logarithmic growth phase during the assay period, providing a robust signal window.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Addition:

-

Prepare a series of compound dilutions. For a primary screen, a single high concentration (e.g., 10 µM) is often used.

-

Add 1 µL of each test compound, positive control (Doxorubicin), or vehicle control (DMSO) to the appropriate wells. The final DMSO concentration should be ≤0.1% to avoid solvent toxicity.

-

Self-Validation: The positive control (Doxorubicin) ensures the assay can detect a cytotoxic effect. The vehicle control (DMSO) establishes the baseline for 100% cell viability and confirms the solvent is not toxic.

-

-

Incubation:

-

Return the plate to the incubator for 72 hours.

-

Causality: A 72-hour incubation period is sufficient to observe effects on cell division and proliferation for most compounds.

-

-

Assay Development:

-

Add 10 µL of Resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence of each well using a plate reader (Ex: 560 nm, Em: 590 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound using the formula: % Viability = [(Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)] * 100

-

"Hits" are typically defined as compounds that reduce cell viability below a certain threshold (e.g., <50%).

-

Hit-to-Lead and Structure-Activity Relationships (SAR)

A "hit" from a primary screen is just the beginning. The subsequent hit-to-lead process aims to confirm the activity and begin the iterative process of chemical modification to improve potency and drug-like properties. This is known as developing the Structure-Activity Relationship (SAR).[3]

For example, if an initial hit from the Hantzsch library screen (compound M13 ) shows nanomolar potency, medicinal chemists will synthesize a series of analogs to probe which parts of the molecule are essential for its activity.[3]

Table 2: Example of an Initial SAR Study

| Compound | R¹ Group (N-substituent) | R² Group | R³ Group | IC₅₀ (nM) |

| M13 (Hit) | 2-phenylethyl | Phenyl | 4-chlorophenyl | 50 |

| M13-a | methyl | Phenyl | 4-chlorophenyl | >10,000 |

| M13-b | 2-phenylethyl | tert-butyl | 4-chlorophenyl | 8,500 |

| M13-c | 2-phenylethyl | Phenyl | Phenyl | 250 |

| M13-d | 2-(4-fluorophenyl)ethyl | Phenyl | 4-chlorophenyl | 35 |

This is a hypothetical table based on principles described in the literature.

From this data, a scientist can deduce:

-

The N-phenylethyl group is critical for activity (compare M13 to M13-a ).[3]

-

Bulky aliphatic groups at R² are detrimental (compare M13 to M13-b ).[3]

-

A halogen on the R³ phenyl ring enhances potency (compare M13 to M13-c ).

-

Further modification of the N-phenylethyl group could yield slight improvements (compare M13 to M13-d ).

This logical, iterative process of synthesis and testing is the core of medicinal chemistry, guiding the transformation of a simple hit into a viable drug candidate.

Section 3: Case Study: Pyrrole-Fused Pyrimidines as Antitubercular Agents

The fusion of a pyrrole ring with other heterocyclic systems is a powerful strategy for generating novel pharmacophores.[4] A compelling example is the development of pyrrolo[2,3-d]pyrimidines as inhibitors of the Mycobacterium tuberculosis InhA enzyme, a critical component in mycolic acid synthesis and a validated drug target.[22][23]

The rationale for this approach is structural hybridization: combining the privileged pyrrole scaffold with the pyrimidine core, which is also present in many bioactive molecules, can lead to compounds with novel and enhanced activity.[22]

The InhA enzyme is an enoyl-acyl carrier protein (ACP) reductase essential for the elongation of fatty acids used to build the mycobacterial cell wall. Inhibition of InhA disrupts this process, leading to bacterial death. The frontline anti-TB drug isoniazid works by inhibiting this same enzyme after being activated by the bacterial catalase-peroxidase enzyme KatG.[23] However, resistance often arises from mutations in KatG. Direct inhibitors of InhA, like the pyrrole-fused pyrimidines, bypass the need for KatG activation, making them potentially effective against isoniazid-resistant strains.

Caption: Inhibition of the Mycolic Acid Pathway by a Pyrrole-Fused Pyrimidine.

This targeted approach, grounded in a deep understanding of the pathogen's biology, demonstrates the sophistication of modern drug discovery. By designing molecules to inhibit a specific, essential enzyme, researchers can create potent and selective agents with a clear mechanism of action.

Conclusion and Future Directions

The pyrrole scaffold continues to be a remarkably fruitful starting point for the discovery of new medicines.[1][4] Its journey from a component of natural pigments to the core of blockbuster drugs like atorvastatin is a testament to its versatility.[5][24] The future of pyrrole-based drug discovery will likely be shaped by several key trends:

-

Green Chemistry: The development of more sustainable and environmentally friendly synthetic methods for producing pyrrole derivatives will be crucial.[18][25][26]

-

Computational Screening: In silico methods, including molecular docking and dynamics simulations, will play an increasingly important role in predicting the binding of pyrrole ligands to their targets, helping to prioritize which compounds to synthesize and test.[22][23]

-

New Biological Targets: As our understanding of disease biology grows, new protein targets will be identified, and the pyrrole scaffold will undoubtedly be adapted to create inhibitors for these novel targets.

For the drug development professional, the pyrrole ring is not just a chemical entity but a platform for innovation. By combining insights from natural product chemistry, advanced synthetic methodologies, and a deep understanding of biological pathways, the discovery of the next generation of pyrrole-based bioactive molecules is well within reach.

References

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 8. soc.chim.it [soc.chim.it]

- 9. Bioactive pyrrole-based compounds with target selectivity [iris.unipa.it]

- 10. mdpi.com [mdpi.com]

- 11. Frontiers | Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review [frontiersin.org]

- 12. Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structures, biosynthesis, and bioactivities of prodiginine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Prodiginines [biosc.de]

- 16. Marinopyrroles: Unique Drug Discoveries Based on Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 25. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Introduction

4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Brominated pyrroles are key structural motifs in various marine natural products that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The targeted placement of bromine atoms on the pyrrole ring provides a versatile scaffold for further functionalization through cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery and the development of novel organic materials.

This document provides a comprehensive guide for the synthesis of this compound from the commercially available starting material, 1-methyl-1H-pyrrole-2-carboxylic acid. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed, step-by-step procedure, insights into the reaction mechanism, and guidance on characterization and safety.

Theoretical Framework: Reaction Mechanism and Regioselectivity

The synthesis of this compound is achieved through an electrophilic aromatic substitution reaction. The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack.[2] The regioselectivity of the bromination is governed by the electronic effects of the substituents on the pyrrole ring: the N-methyl group and the C2-carboxylic acid group.

The N-methyl group is an activating group that donates electron density to the pyrrole ring through an inductive effect, enhancing its nucleophilicity. The carboxylic acid group at the C2 position is a deactivating group, withdrawing electron density from the ring. Electrophilic substitution on pyrroles preferentially occurs at the C2 and C5 positions. Since the C2 position is already substituted, the incoming electrophile (in this case, Br+) will be directed to the available C5 position and the adjacent C4 position. The high reactivity of the pyrrole ring often leads to polybromination, and in this case, dibromination is the desired outcome.[2]

N-Bromosuccinimide (NBS) is employed as the brominating agent. It is a milder and more selective source of electrophilic bromine compared to molecular bromine (Br₂), which helps to control the reaction and prevent unwanted side products.[3] The reaction is typically carried out in an inert solvent at low temperatures to manage the exothermic nature of the reaction and the high reactivity of the pyrrole substrate.

Caption: Reaction mechanism for the dibromination of 1-methyl-1H-pyrrole-2-carboxylic acid.

Experimental Protocol

This protocol outlines the synthesis of this compound on a 5 mmol scale.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume | Purity | Supplier (Example) |

| 1-methyl-1H-pyrrole-2-carboxylic acid | 6973-60-0 | 125.13 | 5.0 | 625.7 mg | ≥97% | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 10.5 | 1.87 g | ≥98% | Sigma-Aldrich[4] |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | 50 mL | ≥99.9% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | - | 150 mL | ACS Grade | Fisher Scientific |

| Saturated aq. Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | - | 50 mL | - | - |

| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | ~5 g | - | Fisher Scientific |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen inlet

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrrole-2-carboxylic acid (625.7 mg, 5.0 mmol).

-

Add anhydrous tetrahydrofuran (THF, 25 mL) to dissolve the starting material.

-

Seal the flask with a septum and purge with nitrogen gas.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

-

Addition of Brominating Agent:

-

In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.87 g, 10.5 mmol, 2.1 equivalents) in anhydrous THF (25 mL).

-

Slowly add the NBS solution to the cooled pyrrole solution dropwise over 30 minutes using a syringe. Maintain the internal temperature below -70 °C during the addition.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

-

Let the reaction warm slowly to room temperature and stir for an additional 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The product should be more nonpolar than the starting material.

-

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL) to the reaction mixture. Stir for 10 minutes until the orange/brown color of bromine dissipates.[5]

-

Transfer the mixture to a 250 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

Caption: Experimental workflow for the synthesis of this compound.

Characterization

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₆H₅Br₂NO₂

-

Molecular Weight: 282.92 g/mol [6]

| Analysis | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.0-7.2 (s, 1H, C3-H), 3.8-4.0 (s, 3H, N-CH₃), 9.5-11.0 (br s, 1H, COOH) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 160-165 (C=O), 125-130 (C2), 115-120 (C3), 100-105 (C4-Br), 95-100 (C5-Br), 35-40 (N-CH₃) |

| Mass Spec. (ESI-) | m/z: 280.8, 282.8, 284.8 (M-H)⁻ corresponding to the isotopic pattern of two bromine atoms. |

Safety Precautions

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.[1]

-

Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides. Use in a fume hood away from ignition sources.

-

Ethyl Acetate: Flammable liquid and vapor. Causes serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste should be segregated.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Decomposed or impure NBS. | - Allow the reaction to stir for a longer period at room temperature.- Use freshly recrystallized NBS.[4] |

| Over-bromination | - Reaction temperature too high.- Rapid addition of NBS. | - Maintain the reaction temperature at -78 °C during the addition of NBS.- Add the NBS solution more slowly. |

| Low Yield | - Inefficient extraction.- Loss of product during recrystallization. | - Perform additional extractions of the aqueous layer.- Use a minimal amount of hot solvent for recrystallization and ensure slow cooling. |

| Oily Product | - Presence of impurities.- Incomplete removal of solvent. | - Re-purify the product using column chromatography (silica gel, ethyl acetate/hexanes gradient).- Dry the product under high vacuum for an extended period. |

References

Suzuki coupling of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

An Application Guide to the Suzuki-Miyaura Coupling of 4,5-dibromo-1-methyl-1H-pyrrole-2-carboxylic acid

Introduction: The Strategic Importance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including pharmaceuticals and natural products.[1][2] The ability to precisely functionalize this heterocycle is paramount for developing novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, a achievement recognized with the 2010 Nobel Prize in Chemistry.[3]

This guide focuses on a particularly valuable building block: This compound . Its structure is primed for synthetic elaboration. The presence of two chemically distinct bromine atoms allows for sequential, regioselective Suzuki-Miyaura couplings, enabling the controlled introduction of different aryl or vinyl substituents.[4] The N-methyl group circumvents potential side reactions associated with the acidic N-H proton of the pyrrole ring, a common challenge in the coupling of such heterocycles.[1][5]

This document serves as a comprehensive technical guide for researchers, providing in-depth mechanistic insights, a field-tested experimental protocol, and troubleshooting advice for the successful Suzuki coupling of this versatile substrate.

Mechanistic Considerations for a Successful Coupling

A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[6]

-

Oxidative Addition : The cycle begins with the active Pd(0) catalyst oxidatively inserting into the carbon-bromine bond of the pyrrole substrate. This forms a Pd(II) intermediate. Given the two bromine atoms, oxidative addition is generally favored at the more electron-deficient position or the position with less steric hindrance. For many substituted pyrroles, this occurs preferentially at the C5 position (alpha to the nitrogen).[4]

-

Transmetalation : This is the key bond-forming step and is critically dependent on the base. The base activates the boronic acid to form a more nucleophilic boronate species (-B(OR)₃⁻).[7][8] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.

-

Reductive Elimination : The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]

Key Challenges & Strategic Choices

-

Regioselectivity : The electronic and steric differences between the C4-Br and C5-Br bonds can be exploited to achieve selective monosubstitution. Careful selection of the catalyst, ligand, and reaction temperature can influence which bromine reacts first.

-

The Role of the Carboxylic Acid : The free carboxylic acid can potentially coordinate with the palladium catalyst or react with the base. While the N-methyl group prevents N-H related issues[5], if the carboxylic acid proves problematic (e.g., by inhibiting the catalyst), it can be temporarily protected as an ester.

-

Side Reactions : The most common side reactions are protodeboronation of the boronic acid (hydrolysis back to the arene), homocoupling of the boronic acid to form a biaryl byproduct, and dehalogenation of the pyrrole starting material.[3][5] Thorough degassing of the reaction mixture is crucial to prevent catalyst oxidation, which can promote homocoupling.[3]

Visualizing the Catalytic Cycle and Workflow

A clear visual representation of the process aids in understanding the critical steps and their sequence.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis and biological evaluation of 4,5-dibromo-N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: A Detailed Guide to the N-Methylation of 4,5-dibromopyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed experimental procedure for the N-methylation of 4,5-dibromopyrrole-2-carboxylic acid, a critical transformation for synthesizing a variety of biologically active compounds. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust and reproducible methodology.

Introduction: The Significance of N-Methylated Pyrroles

N-methylated pyrrole scaffolds are prevalent in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The methylation of the pyrrole nitrogen can significantly impact the molecule's pharmacological properties, including its binding affinity to biological targets, metabolic stability, and cell permeability. Consequently, the development of efficient and selective N-methylation strategies is of paramount importance in the synthesis of novel therapeutics.

This application note details a reliable three-step synthetic route for the N-methylation of 4,5-dibromopyrrole-2-carboxylic acid, a versatile building block in organic synthesis. The presence of the carboxylic acid functionality necessitates a protection strategy to prevent unwanted side reactions during the N-methylation step. The outlined procedure involves:

-

Esterification of the carboxylic acid to its methyl ester.

-

N-methylation of the resulting pyrrole ester using sodium hydride and methyl iodide.

-

Hydrolysis of the methyl ester to yield the final N-methylated carboxylic acid.

Each step is described in detail, including the rationale behind the choice of reagents and reaction conditions, as well as comprehensive protocols for purification and characterization.

Reaction Scheme Overview

Caption: Overall synthetic route for the N-methylation of 4,5-dibromopyrrole-2-carboxylic acid.